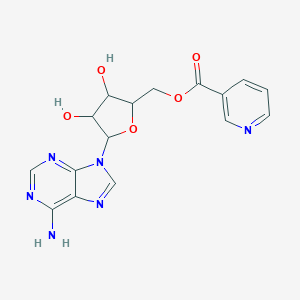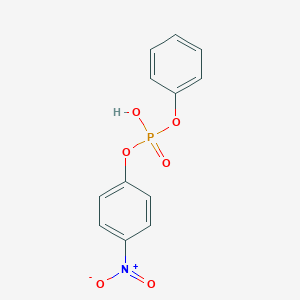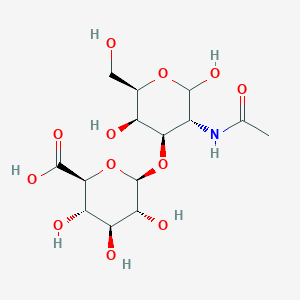
Adenosine, 5'-(3-pyridinecarboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 5'-(3-pyridinecarboxylate) (APC) is a chemical compound that has been extensively studied for its potential applications in scientific research. APC is a purine nucleotide analog that is structurally similar to adenosine triphosphate (ATP) and is involved in various biochemical and physiological processes.
Mechanism of Action
Adenosine, 5'-(3-pyridinecarboxylate) acts as a competitive inhibitor of ATP-binding proteins by binding to the ATP-binding site and preventing the binding of ATP. This results in the inhibition of ATP-dependent processes such as protein phosphorylation, DNA replication, and cellular respiration. Adenosine, 5'-(3-pyridinecarboxylate) also acts as an activator of purinergic receptors, which are involved in various physiological processes such as neurotransmission, immune response, and inflammation.
Biochemical and Physiological Effects
Adenosine, 5'-(3-pyridinecarboxylate) has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. Adenosine, 5'-(3-pyridinecarboxylate) has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Adenosine, 5'-(3-pyridinecarboxylate) is its structural similarity to ATP, which allows it to interact with ATP-binding proteins in a similar manner. Adenosine, 5'-(3-pyridinecarboxylate) is also relatively stable and can be easily synthesized in a laboratory setting. However, one of the limitations of Adenosine, 5'-(3-pyridinecarboxylate) is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be exercised when using Adenosine, 5'-(3-pyridinecarboxylate) in laboratory experiments.
Future Directions
There are several future directions for the study of Adenosine, 5'-(3-pyridinecarboxylate), including the development of new synthetic methods for Adenosine, 5'-(3-pyridinecarboxylate) derivatives with improved properties, the identification of new targets for Adenosine, 5'-(3-pyridinecarboxylate), and the investigation of the potential therapeutic applications of Adenosine, 5'-(3-pyridinecarboxylate) in various diseases. Additionally, the development of new techniques for monitoring Adenosine, 5'-(3-pyridinecarboxylate) levels in cells and tissues could provide valuable insights into the role of Adenosine, 5'-(3-pyridinecarboxylate) in various physiological processes.
Conclusion
In conclusion, Adenosine, 5'-(3-pyridinecarboxylate) is a purine nucleotide analog that has been extensively studied for its potential applications in scientific research. Adenosine, 5'-(3-pyridinecarboxylate) has been shown to have various biochemical and physiological effects and has been used in the study of purinergic signaling and as a potential therapeutic agent for various diseases. The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) is relatively simple, and it can be easily synthesized in a laboratory setting. However, caution should be exercised when using Adenosine, 5'-(3-pyridinecarboxylate) in laboratory experiments due to its potential toxicity. There are several future directions for the study of Adenosine, 5'-(3-pyridinecarboxylate), which could provide valuable insights into the role of Adenosine, 5'-(3-pyridinecarboxylate) in various physiological processes.
Synthesis Methods
The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) involves the reaction of adenosine with 3-pyridinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields Adenosine, 5'-(3-pyridinecarboxylate) as a white crystalline powder with a purity of over 99%. The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Adenosine, 5'-(3-pyridinecarboxylate) has been used in various scientific research applications, including as a substrate for enzymes such as adenylate kinase and pyruvate kinase, as a tool for studying the structure and function of ATP-binding proteins, and as a fluorescent probe for monitoring ATP levels in cells. Adenosine, 5'-(3-pyridinecarboxylate) has also been used in the study of purinergic signaling and as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
properties
CAS RN |
17274-96-3 |
|---|---|
Molecular Formula |
C16H16N6O5 |
Molecular Weight |
372.34 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N6O5/c17-13-10-14(20-6-19-13)22(7-21-10)15-12(24)11(23)9(27-15)5-26-16(25)8-2-1-3-18-4-8/h1-4,6-7,9,11-12,15,23-24H,5H2,(H2,17,19,20) |
InChI Key |
VGCXTXVOZXMMDR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
synonyms |
adenosine-5'-mononicotinate adenosine-5'-nicotinate AMN trihydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)





![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
